

Spectroscopic Properties of Hexafluoroantimonic Acid: A Technical Guide

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Compound of Interest

Compound Name: Hexafluoroantimonic acid

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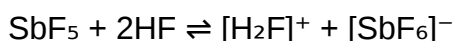
For Researchers, Scientists, and Drug Development Professionals

Abstract

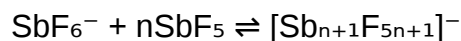
Hexafluoroantimonic acid (HSbF₆), a superacid, is a powerful and highly corrosive substance with significant applications in catalysis, organic synthesis, and materials science. A thorough understanding of its spectroscopic properties is crucial for its characterization, handling, and for monitoring its reactions. This technical guide provides an in-depth overview of the spectroscopic characteristics of **hexafluoroantimonic acid**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Detailed experimental protocols for sample handling and spectroscopic analysis are also provided, along with a discussion of the complex speciation of this superacid in solution.

Introduction

Hexafluoroantimonic acid is not a single chemical entity but rather a complex equilibrium mixture of various cationic and anionic species. The primary components are hydrogen fluoride (HF) and antimony pentafluoride (SbF₅). The extreme acidity of this system arises from the strong Lewis acidity of SbF₅, which readily abstracts a fluoride ion from HF, leading to the formation of the highly stable and poorly coordinating hexafluoroantimonate anion (SbF₆⁻) and a "naked" proton, which is then solvated by excess HF to form various fluoronium cations (e.g., H₂F⁺, H₃F₂⁺). The equilibrium can be represented as follows:



The speciation is highly dependent on the molar ratio of HF to SbF₅. At higher concentrations of SbF₅, further polymerization of the anion can occur, leading to the formation of species such as the heptafluorodiantimonate anion (Sb₂F₁₁⁻) and the undecafluorotriantimonate anion (Sb₃F₁₆⁻). The general equilibria are:



The complex nature of these equilibria makes spectroscopic analysis essential for understanding the composition and reactivity of **hexafluoroantimonic acid** solutions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a powerful tool for characterizing the various species present in **hexafluoroantimonic acid**.

Table 1: ¹⁹F NMR Spectroscopic Data for Fluoroantimonic Acid Species

Species	Chemical Shift (δ , ppm) vs. CFCl_3	Multiplicity	Coupling Constant (J, Hz)	Notes
SbF_6^-	-109 to -121	Singlet	-	Chemical shift is concentration and counter-ion dependent.
$\text{Sb}_2\text{F}_{11}^-$ (bridging F)	-95 to -105	Quintet	$J(\text{F-F}) \approx 100$	
$\text{Sb}_2\text{F}_{11}^-$ (terminal F, cis)	-110 to -120	Doublet of triplets	$J(\text{F-F}) \approx 100$, $J(\text{F-F}) \approx 35$	
$\text{Sb}_2\text{F}_{11}^-$ (terminal F, trans)	-130 to -140	Doublet of triplets	$J(\text{F-F}) \approx 100$, $J(\text{F-F}) \approx 155$	
Free SbF_5 (in SO_2ClF)	-108	-	-	Monomeric SbF_5 is observed at low temperatures in a non- coordinating solvent.

Table 2: ^1H NMR Spectroscopic Data for Cationic Species in Fluoroantimonic Acid

Species	Chemical Shift (δ , ppm) vs. TMS	Multiplicity	Notes
H_2F^+	+10 to +16	Broad singlet	Highly deshielded proton. Chemical shift is highly dependent on concentration and temperature due to rapid proton exchange.
H_3F_2^+	+8 to +12	Broad singlet	Also observed as a broad, exchange-averaged signal.

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectroscopy provide complementary information on the vibrational modes of the anionic species in **hexafluoroantimonic acid**.

Table 3: Vibrational Frequencies for Anionic Species in Fluoroantimonic Acid

Species	Vibrational Mode	Raman Frequency (cm ⁻¹)	IR Frequency (cm ⁻¹)	Assignment
SbF ₆ ⁻	$\nu_1(A_{1g})$	~665 (strong, polarized)	Inactive	Sb-F symmetric stretch
	$\nu_2(E_g)$	~575 (medium)	Inactive	Sb-F symmetric bend
	$\nu_3(F_{1u})$	Inactive	~660 (very strong)	Sb-F antisymmetric stretch
	$\nu_4(F_{1u})$	Inactive	~280 (medium)	Sb-F antisymmetric bend
	$\nu_5(F_{2g})$	~280 (weak, depolarized)	Inactive	Sb-F antisymmetric bend
Sb ₂ F ₁₁ ⁻	~690, ~660, ~480	~700, ~670, ~490	Terminal Sb-F stretches and Sb-F-Sb bridge vibrations. Assignments are complex due to the lower symmetry.	

Experimental Protocols

Extreme caution must be exercised when handling **hexafluoroantimonic acid** due to its highly corrosive and toxic nature. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat, must be worn.

Synthesis of Hexafluoroantimonic Acid for Spectroscopic Analysis

Hexafluoroantimonic acid is typically prepared by the direct reaction of anhydrous hydrogen fluoride (AHF) with antimony pentafluoride (SbF_5).

Materials:

- Antimony pentafluoride (SbF_5), freshly distilled.
- Anhydrous hydrogen fluoride (AHF).
- Polytetrafluoroethylene (PTFE) or fluorinated ethylene propylene (FEP) reaction vessel and tubing.
- A vacuum line for handling AHF.

Procedure:

- Assemble a reaction system from PTFE or FEP materials, ensuring all connections are secure and leak-proof. The system should allow for the condensation of AHF and its controlled addition to SbF_5 .
- Place a known amount of freshly distilled SbF_5 into the PTFE reaction vessel.
- Cool the reaction vessel to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Carefully condense a slight excess of AHF into the reaction vessel. The reaction is highly exothermic and should be performed slowly with efficient cooling.
- Allow the mixture to warm slowly to room temperature while stirring. The resulting colorless to pale yellow fuming liquid is **hexafluoroantimonic acid**. The molar ratio of HF to SbF_5 can be adjusted to study the effect on speciation.

NMR Spectroscopy

Instrumentation:

- High-field NMR spectrometer equipped with a variable-temperature probe.
- PTFE or sapphire NMR tubes. Glass NMR tubes should never be used as they will be rapidly etched by the acid.

Sample Preparation:

- All sample preparation must be conducted in a fume hood.
- Carefully transfer the prepared **hexafluoroantimonic acid** solution into a PTFE or sapphire NMR tube using a PTFE pipette.
- Cap the NMR tube securely with a PTFE cap.
- If a lock solvent is required, a small-diameter sealed capillary containing a deuterated solvent (e.g., C_6D_6) can be inserted into the NMR tube. Direct addition of deuterated solvents is generally not recommended due to potential reactivity.
- For low-temperature studies, the sample can be cooled in the NMR probe.

Data Acquisition:

- ^{19}F NMR: Acquire spectra with a wide spectral width to encompass all potential fluoroantimonic species. A reference standard (e.g., $CFCl_3$) can be used in a sealed capillary.
- 1H NMR: Acquire spectra with a broad spectral width to observe the highly deshielded protons. TMS can be used as an external reference in a sealed capillary. Due to rapid proton exchange, signals are often broad, and low-temperature measurements may be necessary to resolve individual species.

Raman Spectroscopy

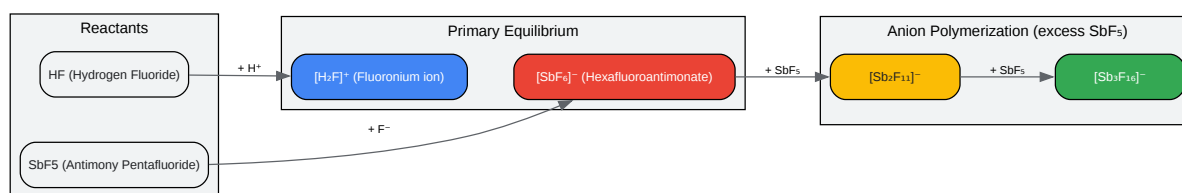
Instrumentation:

- Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).
- A sample holder made of a corrosion-resistant material (e.g., a sealed quartz cuvette for short-term measurements, or a custom-made PTFE cell).

Sample Preparation and Data Acquisition:

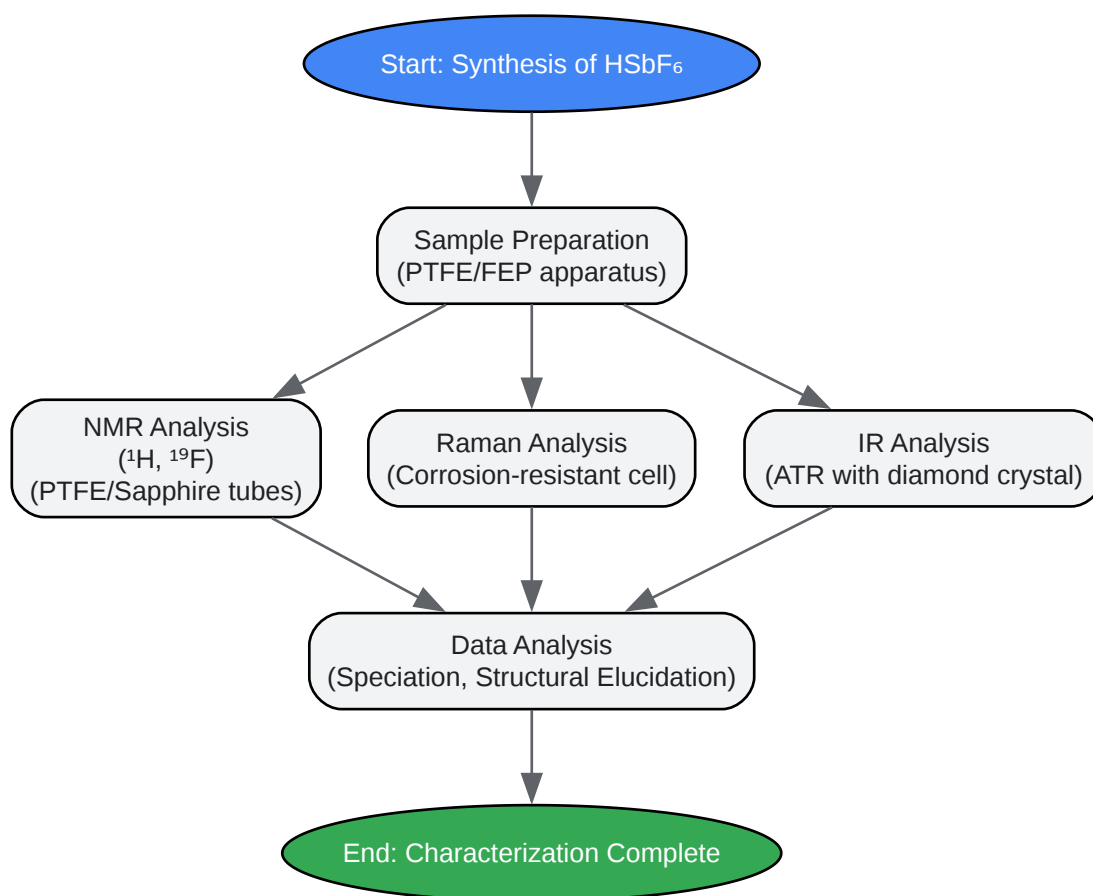
- Carefully load the **hexafluoroantimonic acid** into the sample holder in a fume hood.
- Seal the sample holder to prevent fuming and exposure to the atmosphere.
- Place the sample in the spectrometer and acquire the Raman spectrum.
- Use a low laser power to avoid sample heating and decomposition.
- Acquire spectra over a range that covers the expected vibrational modes of the fluoroantimonate anions (typically $100\text{-}800\text{ cm}^{-1}$).

Visualizations



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Caption: Speciation in **Hexafluoroantimonic Acid**.



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